
Grantianine
Overview
Description
Grantianine is a pyrrolizidine alkaloid derived from retronecine. It is characterized by its unique macrocyclic structure, which includes carbonyl bonds of ester functions on opposite sides of an 11-membered macrocycle . This compound is primarily found in the plant species Crotalaria virgulata subsp. grantiana .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Grantianine involves several steps, starting from retronecine. The key steps include esterification and cyclization reactions under specific conditions to form the macrocyclic structure. Detailed synthetic routes are not widely published, but the general approach involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial application. the methods would typically involve large-scale organic synthesis techniques, including the use of reactors for controlled esterification and cyclization processes.
Chemical Reactions Analysis
Types of Reactions: Grantianine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce carbonyl groups to alcohols, affecting the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Grantianine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studies explore its pharmacological properties, including potential therapeutic applications.
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Grantianine involves its interaction with cellular targets, leading to various biological effects. It is known to bind to nucleic acids and proteins, disrupting normal cellular functions. The specific molecular pathways affected by this compound are still under investigation, but it is believed to interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
Grantianine is unique among pyrrolizidine alkaloids due to its specific macrocyclic structure. Similar compounds include:
- Bulgarsenine
- Cronaburmine
- Crotananine
- Nemorensine
- Pterophorine
- Retusamine
- Sceleratine
- Senecivernine
These compounds share structural similarities but differ in their functional groups and biological activities .
Properties
IUPAC Name |
9-hydroxy-5,8,9-trimethyl-2,7,11-trioxa-16-azatetracyclo[11.5.1.04,8.016,19]nonadec-13-ene-3,6,10-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-9-12-15(21)25-11-5-7-19-6-4-10(13(11)19)8-24-16(22)17(2,23)18(12,3)26-14(9)20/h4,9,11-13,23H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTVEPNLRPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(OC1=O)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098946 | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-10-3 | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Furo[2′,3′:9,10][1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-8,11,13-trione, 1,2,4,6,9,9a,12,12a,14a,14b-decahydro-9-hydroxy-9,9a,12-trimethyl-, (9R,9aS,12R,12aR,14aR,14bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


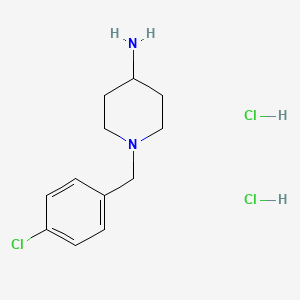
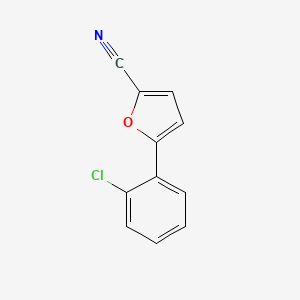
![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)
![5,6-Dichloro-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3037749.png)


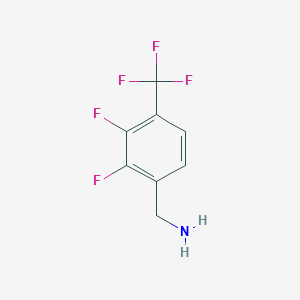
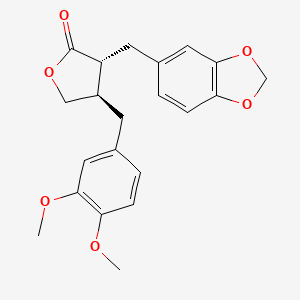
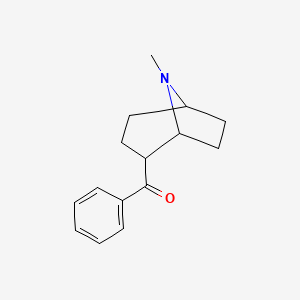
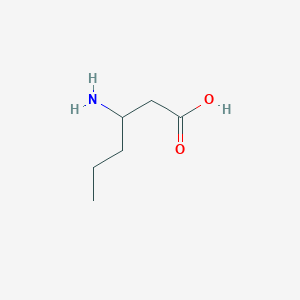
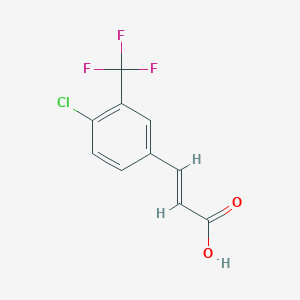
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
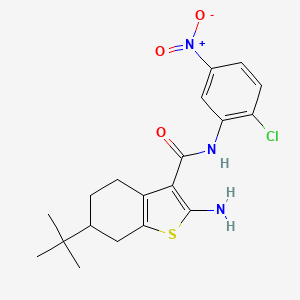
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
